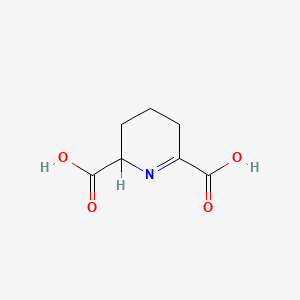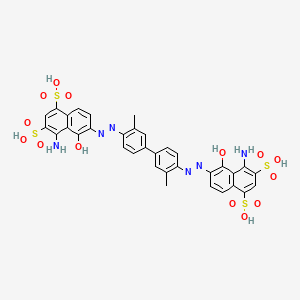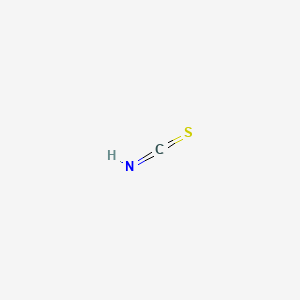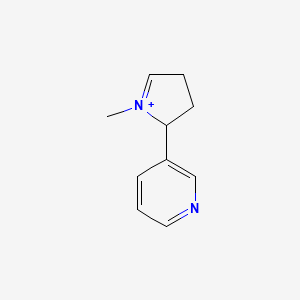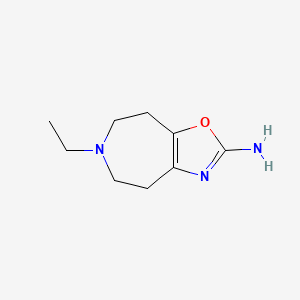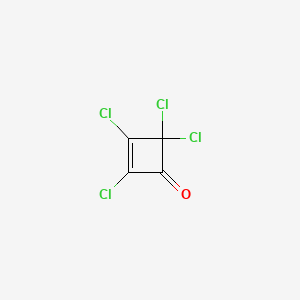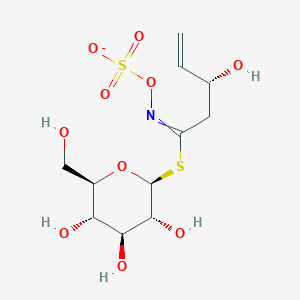
(R)-2-Hydroxy-3-butenyl glucosinolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Progoitrin(1-) is a xi-progoitrin(1-) that is the conjugate base of progoitrin. It is a conjugate base of a progoitrin.
科学的研究の応用
Plant-Herbivore Interactions
Research on Brassica oleracea populations reveals significant differences in glucosinolate levels, including high levels of 3-butenyl glucosinolate and low levels of 2-hydroxy-3-butenyl glucosinolate in specific populations. These variations are attributed to genetic differences and environmental factors affecting plant-herbivore interactions (Mithen, Raybould, & Giamoustaris, 1995).
Biological Activities and Herbivory Resistance
2-Hydroxybut-3-enyl glucosinolate, closely related to 2-hydroxy-3-butenyl glucosinolate, demonstrates various biological activities, including resistance against generalist herbivory. Its biosynthesis involves specific enzymes that convert 3-butenyl glucosinolate into 2-hydroxybut-3-enyl glucosinolate (Hansen et al., 2008).
Metabolic Studies in Brassica Napus
A study on Brassica napus cultivars reveals insights into the metabolism of glucosinolates, including the inefficiency of desulpho-3-butenyl-glucosinolate as a precursor to 2-hydroxy-3-butenylglucosinolate, suggesting a metabolic block in certain cultivars (Josefsson, 1971).
Genetics and Biochemical Activity
The biochemistry and genetics of glucosinolates, including 2-hydroxy-3-butenyl glucosinolate, are significant in various Brassicaceae species. These glucosinolates are integral to the plant's response to environmental stresses and herbivory (Mithen, 2001).
Occurrence in Nature
Research on Stanleya pinnata and other species has identified 2-hydroxy-3-butenyl-glucosinolate as a major constituent. Its occurrence and levels are influenced by environmental factors such as selenium concentration (Bertelsen, Gissel-nielsen, Ki˦r, & Skrydstrup, 1988).
Concentration Variability in Plants
Studies on Brassica napus demonstrate variability in glucosinolate profiles, including 2-hydroxy-3-butenyl glucosinolate, across different developmental stages and plant tissues. This variability affects the plant's interaction with pests and diseases (Fieldsend & Milford, 1994).
Isolation and Identification
Methods have been developed to isolate and identify glucosinolates, including 2-hydroxy-3-butenyl glucosinolate, from various plant species. These methods are crucial for studying the compound's role in plant biology and ecology (Olsen & Sørensen, 1979).
Role in Animal Nutrition
Glucosinolates, including 3-butenyl and 2-hydroxy-3-butenyl glucosinolate, are significant in animal nutrition, particularly in feeds derived from Brassica species. Their content and composition influence animal health and production (Tripathi & Mishra, 2007).
Separation Techniques
Advanced separation techniques have been employed to isolate 2-hydroxy-3-butenyl glucosinolate from rapeseed residues, highlighting its potential for further biochemical and pharmacological studies (Du et al., 2008).
特性
分子式 |
C11H18NO10S2- |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
[[(3R)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate |
InChI |
InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/p-1/t5-,6+,8+,9-,10+,11-/m0/s1 |
InChIキー |
MYHSVHWQEVDFQT-ILPXZUKPSA-M |
異性体SMILES |
C=C[C@@H](CC(=NOS(=O)(=O)[O-])S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES |
C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O |
正規SMILES |
C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



